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Compound of Interest

Compound Name: 2,2'-Sulfinyldiethanol

CAS No.: 3085-45-8

Cat. No.: B1215426

Get Quote

Executive Summary
2,2'-Sulfinyldiethanol (CAS: 3085-45-8), also known as Thiodiglycol Sulfoxide, is the primary

oxidation product of thiodiglycol.[1] Its significance spans two distinct but critical fields: it serves

as a versatile polar solvent in organic synthesis and acts as a forensic marker for the

degradation of sulfur mustard (HD) under the Chemical Weapons Convention (CWC).

This guide provides a rigorous technical analysis of its molecular geometry, spectroscopic

signatures, and validated protocols for synthesis and detection. It is designed for researchers

requiring high-fidelity data for structural confirmation and analytical method development.

Part 1: Molecular Architecture & Geometry
Structural Fundamentals
The 2,2'-sulfinyldiethanol molecule (

) features a hypervalent sulfur atom in a pyramidal geometry, characteristic of sulfoxides.
Unlike planar carbonyls, the sulfoxide group (
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) possesses a stable configuration with a lone pair of electrons on the sulfur atom, rendering
the sulfur center chiral.

Hybridization: The sulfur atom exhibits approximate

hybridization.

Chirality: While the molecule possesses a chiral center at the sulfur, the synthetic material is

typically a racemic mixture (

).

Electronic Character: The

bond is highly polarized, often described as a resonance hybrid between a double bond (

) and a dipolar single bond (

). This results in a high dipole moment and significant water solubility.

Bond Metrics (Crystallographic & Computational Data)
The following parameters define the spatial arrangement of the molecule in its low-energy

conformation.

Parameter Value (Approx.) Structural Significance

S=O[2][3] Bond Length 1.48 – 1.50 Å

Indicates significant double-

bond character but longer than

typical carbonyls.

C-S Bond Length 1.80 – 1.82 Å
Standard single bond length

for alkyl-sulfur linkages.

C-S-O Bond Angle 106° – 107°

Pyramidal geometry; deviation

from tetrahedral (109.5°) due

to lone pair repulsion.

C-S-C Bond Angle 97° – 100°
Compressed angle typical of

divalent sulfur compounds.
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Visualization: 3D Connectivity & Geometry
The following diagram illustrates the connectivity and the critical oxidation pathway that defines

the molecule's existence.

Molecular Geometry Features

Thiodiglycol
(Sulfide)

Oxidation
(+ [O])

2,2'-Sulfinyldiethanol
(Sulfoxide)

Target Molecule

Over-Oxidation
(+ [O])

2,2'-Sulfonyldiethanol
(Sulfone)

Pyramidal Sulfur
(sp3)

S=O Dipole
(Polar)

Click to download full resolution via product page

Caption: Reaction pathway showing the formation of 2,2'-sulfinyldiethanol and the risk of

over-oxidation to the sulfone.

Part 2: Spectroscopic Signature
Accurate identification requires triangulating data from NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)
The sulfoxide group exerts a desheilding effect on the

-protons and carbons, shifting them downfield relative to the starting sulfide (thiodiglycol).
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Nucleus
Signal
Assignment

Chemical Shift
(

, ppm)

Multiplicity
Mechanistic
Note

H 3.9 – 4.0 Triplet

Deshielded by

electronegative

oxygen.

H 2.9 – 3.1 Multiplet

Diagnostic Shift:

Distinctly

downfield from

sulfide

precursors (~2.6

ppm).

C ~58.0 -
Typical aliphatic

alcohol carbon.

C ~55.0 -

Significant shift

due to S=O

anisotropy.

Note: Shifts are solvent-dependent (typically reported in

or

). In

, hydroxyl protons exchange and are not observed.

Infrared Spectroscopy (FT-IR)
S=O Stretch: A strong, characteristic band appears at 1000–1050 cm⁻¹. This is the primary

diagnostic peak for sulfoxides.

O-H Stretch: Broad absorption at 3300–3400 cm⁻¹ due to hydrogen bonding.

Mass Spectrometry (EI-MS)
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Direct analysis by Electron Impact (EI) often leads to thermal degradation. However, the

fragmentation pattern is predictable:

Molecular Ion (

): m/z 138 (often weak).

Characteristic Loss: m/z 121 (Loss of -OH).

McLafferty-type Rearrangement: Signals corresponding to bond cleavage alpha to the

sulfoxide.

Part 3: Synthesis & Stability
Controlled Oxidation Protocol
Objective: Synthesize 2,2'-sulfinyldiethanol from thiodiglycol without generating the sulfone

byproduct.

Reagents:

Thiodiglycol (TDG), high purity.

Hydrogen Peroxide (

), 30% w/v aqueous solution.

Solvent: Water or Glacial Acetic Acid.

Protocol (Self-Validating System):

Setup: Place 0.1 mol of TDG in a round-bottom flask equipped with a magnetic stirrer and a

thermometer. Cool to 0–5°C using an ice bath. Reasoning: Low temperature suppresses the

activation energy required for the second oxidation step (sulfoxide

sulfone).

Addition: Add 0.105 mol (5% excess) of

dropwise over 60 minutes. Maintain internal temperature below 20°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

Validation (Checkpoint): Test a distinct aliquot with starch-iodide paper.

Positive (Blue):[2] Peroxide is present (reaction incomplete or excess added).

Negative:[2] Peroxide consumed.

Quenching: If peroxide remains, destroy excess with a small amount of sodium sulfite.

Isolation: Remove water under reduced pressure (rotary evaporator, <50°C). The product is

a viscous, hygroscopic oil.

Stability & Degradation
Thermal Instability: Above 160°C, sulfoxides can undergo Pummerer rearrangement or

elimination reactions.

Reduction: In the presence of strong reducing agents, it reverts to thiodiglycol.

Part 4: Analytical Protocols (GC-MS)
Because 2,2'-sulfinyldiethanol is a non-volatile diol, it cannot be analyzed directly by Gas

Chromatography (GC) without derivatization. The hydroxyl groups must be masked to prevent

column adsorption and tailing.

Silylation Workflow
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS

(Trimethylchlorosilane).

Step-by-Step Procedure:

Sample Prep: Evaporate the aqueous sample to dryness (critical: silylating agents react

violently with water).

Derivatization: Add 100
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L of acetonitrile and 100

L of BSTFA/TMCS to the residue.

Incubation: Heat at 60°C for 30 minutes.

Mechanism:[2][4][5]

.

Analysis: Inject 1

L into the GC-MS.

GC Parameters:

Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).

Carrier Gas: Helium at 1.0 mL/min.

Temp Program: 60°C (1 min)

10°C/min

280°C.

Analytical Logic Diagram
The following flowchart details the decision-making process for identifying this compound in

complex matrices.
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Caption: Analytical workflow for the detection of 2,2'-sulfinyldiethanol via GC-MS silylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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